Cas no 2548977-08-6 (4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine)
![4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine structure](https://ja.kuujia.com/scimg/cas/2548977-08-6x500.png)
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine 化学的及び物理的性質
名前と識別子
-
- 4-[6-(4-Methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]morpholine
- 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine
- AKOS040730735
- 2548977-08-6
- F6791-6796
-
- インチ: 1S/C12H15N5O/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-2-4-18-5-3-16/h6-9H,2-5H2,1H3
- InChIKey: ZRZQNPRSKAHIOW-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=C(N=CN=2)N2C=C(C)C=N2)CC1
計算された属性
- 精确分子量: 245.12766012g/mol
- 同位素质量: 245.12766012g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.1Ų
- XLogP3: 1
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 465.0±45.0 °C(Predicted)
- 酸度系数(pKa): 3.54±0.37(Predicted)
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6791-6796-4mg |
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine |
2548977-08-6 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6791-6796-10mg |
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine |
2548977-08-6 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6791-6796-30mg |
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine |
2548977-08-6 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6791-6796-75mg |
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine |
2548977-08-6 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6791-6796-3mg |
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine |
2548977-08-6 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6791-6796-5μmol |
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine |
2548977-08-6 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6791-6796-20mg |
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine |
2548977-08-6 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6791-6796-2mg |
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine |
2548977-08-6 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6791-6796-100mg |
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine |
2548977-08-6 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6791-6796-15mg |
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine |
2548977-08-6 | 15mg |
$133.5 | 2023-09-07 |
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholineに関する追加情報
4-[6-(4-Methyl-1H-Pyrazol-1-Yl)Pyrimidin-4-Yl]Morpholine: A Comprehensive Overview
4-[6-(4-Methyl-1H-Pyrazol-1-Yl)Pyrimidin-4-Yl]Morpholine (CAS No. 2548977-08-6) is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In recent years, researchers have delved into its synthesis, characterization, and potential applications, particularly in drug discovery and development.
The molecular structure of 4-[6-(4-Methyl-1H-Pyrazol-1-Yl)Pyrimidin-4-Yl]Morpholine is characterized by a pyrimidine ring fused with a morpholine moiety. The pyrimidine ring is further substituted with a 4-methylpyrazole group at the 6-position, which introduces additional electronic and steric effects. This combination of heterocyclic rings provides a versatile platform for exploring various biological interactions.
Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly as they often exhibit potent bioactivity against various disease targets. The presence of the morpholine ring in this compound adds to its pharmacokinetic properties, potentially enhancing its absorption and stability within biological systems. Moreover, the methyl-substituted pyrazole group contributes to the compound's ability to interact with specific protein targets, making it a valuable candidate for further investigation.
One of the most notable advancements in the study of CAS No. 2548977-08-6 involves its evaluation as a potential therapeutic agent in oncology. Researchers have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines, suggesting its potential as an antitumor agent. Additionally, preclinical studies have indicated that it may inhibit key enzymes involved in cancer progression, such as kinases and proteases.
The synthesis of 4-[6-(4-Methyl-1H-Pyrazol-1-Yl)Pyrimidin-4-Yl]Morpholine involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the pyrimidine ring through cyclization reactions and the subsequent incorporation of the morpholine moiety. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield, making this compound more accessible for large-scale production.
In terms of pharmacokinetics, studies have shown that CAS No. 2548977-08-6 demonstrates favorable absorption profiles in preclinical models. Its lipophilic nature contributes to its ability to cross cellular membranes, while the presence of polar groups within its structure may influence its distribution and elimination pathways. These properties are critical for ensuring that the compound can reach its intended biological targets effectively.
The development of pyrazole-containing compounds has been a focal point in recent drug discovery efforts due to their diverse biological activities. The methyl substitution on the pyrazole ring in this compound introduces additional functional groups that can be exploited for further chemical modification. This flexibility allows researchers to explore analogs with enhanced potency or selectivity against specific targets.
Another area of interest lies in the potential of CAS No. 2548977-08-6 as a modulator of cellular signaling pathways. Preclinical data suggest that it may interfere with pathways involved in inflammation and immune response, making it a candidate for treating autoimmune diseases or chronic inflammatory conditions.
As research on this compound progresses, collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a clinical candidate. The integration of computational chemistry tools with experimental validation has already provided valuable insights into its mechanism of action and toxicity profile.
In conclusion, CAS No. 2548977-08-6, or 4-[6-(4-Methyl-1H-Pyrazol-1-Yl)Pyrimidin-4-Yl]Morpholine, represents a promising lead compound in medicinal chemistry. Its unique structure, coupled with emerging evidence from preclinical studies, positions it as a strong candidate for addressing unmet medical needs across various therapeutic areas.
2548977-08-6 (4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine) Related Products
- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)
- 54646-75-2(1-Bromo-8-phenyloctane)
- 2034275-86-8(N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl-2-(thiophen-3-yl)acetamide)
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)
- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)
- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)
- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)
- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)
- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)
- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)




